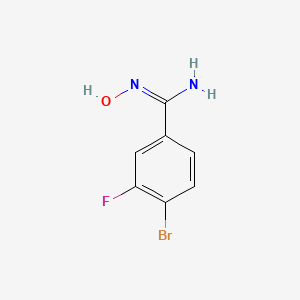
4-Bromo-3-fluoro-N-hydroxy-benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-N-hydroxy-benzamidine is a chemical compound characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzamidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-N-hydroxy-benzamidine typically involves the bromination and fluorination of benzamidine derivatives. The reaction conditions include the use of brominating agents such as bromine (Br2) and fluorinating agents like Selectfluor. The hydroxyl group can be introduced using hydroxylating agents such as hydrogen peroxide (H2O2) under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-fluoro-N-hydroxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides are employed.
Major Products Formed:
Oxidation: 4-Bromo-3-fluoro-N-hydroxy-benzamide
Reduction: 4-Bromo-3-fluoro-N-hydroxy-benzylamine
Substitution: 4-Iodo-3-fluoro-N-hydroxy-benzamidine
Applications De Recherche Scientifique
4-Bromo-3-fluoro-N-hydroxy-benzamidine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which 4-Bromo-3-fluoro-N-hydroxy-benzamidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Bromo-3-fluoro-N-hydroxy-benzamidine is compared with other similar compounds, such as:
4-Bromo-3-fluoro-benzamidine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
3-Fluoro-N-hydroxy-benzamidine: Absence of the bromine atom leads to variations in biological activity and chemical behavior.
4-Bromo-N-hydroxy-benzamidine: The fluorine atom is absent, affecting the compound's overall properties and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propriétés
IUPAC Name |
4-bromo-3-fluoro-N'-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMUWERQTRJLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aR,7aS)-2,2-dimethyl-5-(p-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053491.png)
![(3aR,7aS)-5-(4-fluorophenyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053492.png)
![(3aR,7aS)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053499.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053504.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053507.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-6-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053520.png)
![rac-N,N'-((3aR,4S,7R,7aS)-5-(benzamidomethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide](/img/structure/B8053531.png)







